An In-depth Technical Guide to the Synthesis and Characterization of 3-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one
An In-depth Technical Guide to the Synthesis and Characterization of 3-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel compound, 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one. This molecule possesses a unique biphenyl ether scaffold coupled with a ketone functional group, making it a person of interest for applications in medicinal chemistry and materials science. This document offers a step-by-step synthetic protocol, rooted in established organic chemistry principles, and outlines the expected outcomes from various analytical characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Introduction and Rationale
The biphenyl moiety is a privileged scaffold in drug discovery, present in numerous commercially successful pharmaceuticals. Its rigid, planar structure allows for specific and high-affinity interactions with biological targets. The incorporation of an ether linkage and a ketone functional group introduces potential hydrogen bond acceptors and sites for further chemical modification. The target molecule, 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one, is an analogue of known biologically active compounds and warrants investigation. This guide details a plausible and efficient synthetic route, starting from commercially available precursors, and provides a comprehensive characterization strategy to confirm the identity and purity of the final product.
Proposed Synthetic Pathway
The synthesis of 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 4'-methyl-[1,1'-biphenyl]-4-ol, via a Suzuki coupling reaction. The second step is the etherification of this intermediate with 3-chlorobutan-2-one through a Williamson ether synthesis.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-ol (Suzuki Coupling)
The initial step focuses on constructing the biphenyl core. A Suzuki coupling reaction is chosen due to its high functional group tolerance and generally high yields. This reaction will couple 4-bromophenol with p-tolylboronic acid.
Protocol:
-
To a solution of 4-bromophenol (1.0 eq) and p-tolylboronic acid (1.1 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2 M, 3.0 eq).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4'-methyl-[1,1'-biphenyl]-4-ol as a white solid.
Causality of Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings.
-
Base: Sodium carbonate is a cost-effective and efficient base for this transformation.
-
Solvent System: The toluene/ethanol/water mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction.
Step 2: Synthesis of 3-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one (Williamson Ether Synthesis)
With the biphenyl alcohol in hand, the final step is to introduce the butanone side chain via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism.[1][2]
Protocol:
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To a solution of 4'-methyl-[1,1'-biphenyl]-4-ol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add 3-chlorobutan-2-one (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 60 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one.
Causality of Choices:
-
Base: Potassium carbonate is a suitable base to deprotonate the phenol, forming the nucleophilic phenoxide.[3]
-
Solvent: Acetone is a polar aprotic solvent that is ideal for SN2 reactions and allows for easy removal after the reaction.
-
Electrophile: 3-chlorobutan-2-one is a secondary alkyl halide, which is suitable for the Williamson ether synthesis.[4]
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one. The following techniques are recommended.
Spectroscopic Analysis
| Technique | Functional Group | Expected Chemical Shift / Frequency |
| ¹H NMR | Aromatic protons | δ 7.0 - 7.8 ppm |
| -CH- (next to ether O) | δ 4.5 - 5.0 ppm | |
| -CH₃ (of butanone) | δ 2.1 - 2.3 ppm | |
| -CH₃ (of tolyl) | δ 2.3 - 2.5 ppm | |
| -CH₃ (of butanone) | δ 1.4 - 1.6 ppm (doublet) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 205 - 215 ppm[5] |
| Aromatic carbons | δ 115 - 160 ppm | |
| -CH- (next to ether O) | δ 75 - 85 ppm | |
| Carbonyl α-carbon | δ 45 - 55 ppm | |
| -CH₃ carbons | δ 15 - 30 ppm | |
| FTIR | C=O stretch (ketone) | 1710 - 1725 cm⁻¹[6] |
| C-O stretch (ether) | 1200 - 1275 cm⁻¹ (aromatic)[7] | |
| C-H stretch (aromatic) | ~3030 cm⁻¹ | |
| C-H stretch (aliphatic) | 2850 - 2960 cm⁻¹ |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the target compound (C₁₇H₁₈O₂).
| Technique | Expected m/z |
| HRMS (ESI+) | [M+H]⁺, [M+Na]⁺ |
| GC-MS | Molecular ion peak (M⁺), fragmentation patterns |
Expected Fragmentation Pattern:
Aromatic ketones typically undergo α-cleavage.[8][9] The primary fragmentation would be the loss of the butanone side chain to form a stable biphenyl ether radical cation.
Caption: Expected mass spectrometry fragmentation.
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts: Are toxic and should be handled with care.
-
3-chlorobutan-2-one: Is a lachrymator and should be handled in a fume hood.
-
Solvents: Toluene, ethanol, and acetone are flammable.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide provides a robust and well-reasoned synthetic and characterization plan for the novel compound 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one. The proposed two-step synthesis, employing a Suzuki coupling and a Williamson ether synthesis, offers an efficient route from readily available starting materials. The detailed characterization protocol will ensure the unambiguous identification and purity assessment of the final product. This work serves as a valuable resource for researchers interested in the synthesis of novel biphenyl ethers for potential applications in drug discovery and materials science.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link][1]
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Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene. Chemguide. [Link][10]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link][4]
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Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link][11]
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JoVE. (n.d.). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link][12]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link][14]
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ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link][15]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link][16]
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PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link][17]
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Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link][18]
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Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link][19]
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ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link][21]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link][5]
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